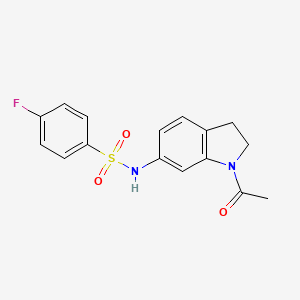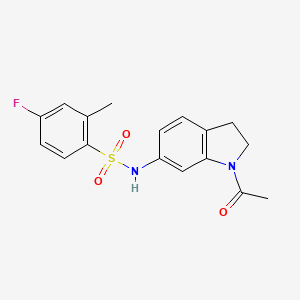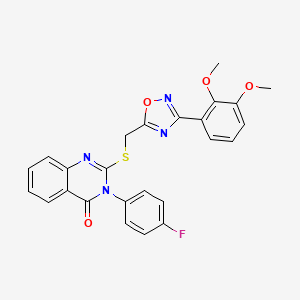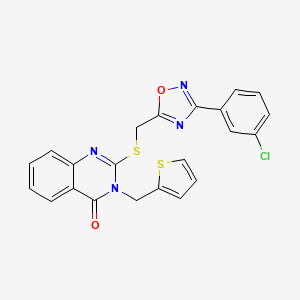![molecular formula C26H22FN3O3S B3397356 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1021213-98-8](/img/structure/B3397356.png)
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
概要
説明
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the fluorophenyl, oxo, and sulfanyl groups, along with the isopropyl and carboxamide moieties, contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Oxo and Sulfanyl Groups: The oxo and sulfanyl groups can be introduced through oxidation and thiolation reactions, respectively, using suitable reagents such as hydrogen peroxide and thiols.
Incorporation of the Isopropyl and Carboxamide Groups: The isopropyl and carboxamide groups can be introduced through alkylation and amidation reactions, respectively, using reagents such as isopropyl halides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles such as halides and amines. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional oxo derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities may lead to its use in the development of new therapeutic agents for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties such as enhanced durability or chemical resistance.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to the inhibition of microbial growth.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide include:
- 3-(4-chlorophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(4-bromophenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(4-methoxyphenyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to similar compounds with different substituents
特性
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-2-phenacylsulfanyl-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16(2)28-24(32)18-8-13-21-22(14-18)29-26(34-15-23(31)17-6-4-3-5-7-17)30(25(21)33)20-11-9-19(27)10-12-20/h3-14,16H,15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVBKSTLLCVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one](/img/structure/B3397307.png)

![3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3397319.png)
![6-[3-[(4-Chlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3397321.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B3397332.png)




![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3397364.png)
![2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3397385.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397392.png)
